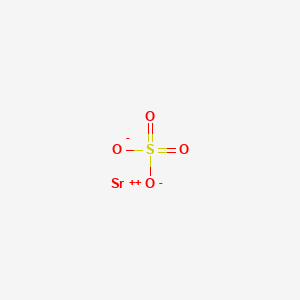
Strontium sulfate
Cat. No. B048449
Key on ui cas rn:
7759-02-6
M. Wt: 185.70 g/mol
InChI Key: YRYBAJBFCZKSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05395806
Procedure details


Another production method for strontium carbonate entails reacting the naturally occurring strontium sulfate with sodium carbonate in aqueous solution to form sodium sulfate and strontium carbonate. The sodium sulfate has a much higher solubility in water than strontium carbonate, so filtration and washing will yield a solid strontium carbonate essentially free of sodium sulfate. Once again, this method yields a fine, fluffy, low bulk density powder which is not free flowing.
Name
strontium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
strontium sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
sodium sulfate

Name
strontium carbonate
Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[Sr+2:5].[S:6]([O-:10])([O-:9])(=[O:8])=[O:7].[Sr+2].C(=O)([O-])[O-].[Na+:16].[Na+]>>[S:6]([O-:10])([O-:9])(=[O:8])=[O:7].[Na+:16].[Na+:16].[C:1](=[O:2])([O-:4])[O-:3].[Sr+2:5] |f:0.1,2.3,4.5.6,7.8.9,10.11|
|
Inputs


Step One
|
Name
|
strontium carbonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Sr+2]
|
Step Two
|
Name
|
strontium sulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Sr+2]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
sodium sulfate
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
strontium carbonate
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[Sr+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
